Tetrabenzyltitanium
Description
Overview of Organotitanium Chemistry: Historical Context and Foundational Developments
The initial attempts to synthesize organotitanium compounds date back to 1861, with the reaction of titanium(IV) chloride and diethylzinc(II), though these efforts primarily yielded black, tarry materials wikipedia.orgthieme-connect.de. The field saw its first significant breakthrough in 1953 with the preparation of titanium phenyl-tri(isopropoxide) by Herman and Nelson chemeurope.comacs.org. A pivotal moment arrived in 1954 with the independent descriptions of titanocene (B72419) dichloride by Wilkinson and Birmingham, and the development of titanium-based Ziegler-Natta catalysts wikipedia.orgchemeurope.comthieme-connect.de. The latter led to major commercial applications, particularly in the polymerization of ethene, and earned Karl Ziegler and Giulio Natta the Nobel Prize in Chemistry in 1963, highlighting the industrial importance of organotitanium chemistry wikipedia.orgchemeurope.comthieme-connect.debaranlab.org. Beyond polymerization, organotitanium compounds have found utility in various synthetic reactions, including Friedel-Crafts, Diels-Alder, ene, and alkene metathesis reactions thieme-connect.de.
Evolution of Homoleptic Alkyltitanium Complexes: From Early Challenges to Isolated Species
Simple tetraalkyltitanium compounds, such as Ti(CH₂Ph)₄, were historically challenging to isolate due to the large size of titanium and the electron-deficient nature of its tetrahedral complexes wikipedia.orgwikiwand.com. The Ti-C bond lengths in these compounds are considerably longer than typical C-C bonds, for instance, 210 picometers in tetrabenzyltitanium compared to 155 picometers for a C-C bond wikipedia.orgwikiwand.comchemeurope.comsynthasite.com. This low electronegativity of titanium leads to highly polarized Ti-C bonds, where the carbon atom often behaves as a carbanion chemeurope.comsynthasite.com.
Despite these challenges, the late 1960s marked the successful isolation of homoleptic σ-alkyl complexes of titanium(IV) with moderate thermal stabilities thieme-connect.de. The stability of metal-carbon σ-bonds in early transition metals follows the order: hafnium > zirconium > titanium, indicating that the Ti-C bond is not exceptionally strong thieme-connect.de. The rational selection of organic groups that prevent β-hydrogen elimination, such as alkyl or aryl groups, has enabled the isolation of a number of homoleptic σ-organotitanium(IV) species with the general formula [TiR₄] rsc.org. For instance, tetramethyltitanium(IV) was synthesized as a homoleptic σ-alkyltitanium species thieme-connect.de.
Position of this compound within Organotitanium Chemistry: Unique Characteristics and Research Interest
This compound (Ti(CH₂Ph)₄ or Ti(C₇H₇)₄) is a notable homoleptic organotitanium(IV) complex wikipedia.orgchembk.comguidechem.com. It is typically described as a colorless or pale yellow solid that is soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) chembk.com. While it exhibits considerable thermal stability, it is known to decompose upon heating chembk.comscispace.com. The compound's molecular weight is approximately 412.4 g/mol chembk.comguidechem.comnih.gov.
This compound stands out due to the absence of β-hydrogens on its benzyl (B1604629) ligands, which contributes to its relative stability compared to other simple tetraalkyltitanium compounds that are prone to β-hydride elimination thieme-connect.debaranlab.org. This characteristic has made it a subject of significant research interest, particularly in understanding the fundamental aspects of transition metal-carbon sigma bonds scispace.comethz.chesrf.fr. It is widely used as a catalyst in organic synthesis, especially in organometallic chemistry and polymer synthesis, including the polymerization of olefins like ethylene (B1197577) and propylene (B89431) chembk.com. It also finds applications in carbonylation and cross-coupling reactions chembk.com.
Central Role of this compound in Advancing Understanding of Transition Metal-Carbon Sigma Bonds
This compound has played a central role in advancing the understanding of transition metal-carbon sigma bonds due to its unique structural and reactivity properties. Its relative thermal stability, despite being a simple tetraalkyltitanium compound, allows for detailed studies of its behavior thieme-connect.descispace.com. Research has shown that this compound(IV) is highly reactive towards both electrophilic reagents (e.g., alcohols, hydrogen halides, leading to toluene (B28343) formation) and nucleophilic reagents (e.g., carbon monoxide, isocyanides) scispace.com. The reaction with electrophiles is thought to involve an attack at the benzyl carbon atom, while nucleophilic reactions may involve an associative attack at the titanium metal center scispace.com.
Studies involving this compound, and its zirconium analogue, have provided insights into the stability and reactivity of metal-carbon σ-bonds scispace.comethz.chesrf.frosti.gov. For instance, its decomposition in solution to titanium(III) and toluene suggests a concerted homolytic cleavage and intramolecular hydrogen abstraction mechanism scispace.com. Furthermore, this compound has been utilized in the generation of cationic titanium catalysts for reactions like the hydroaminoalkylation of alkenes, demonstrating its utility in exploring new catalytic pathways and understanding C-H bond activation researchgate.net. The Ti-C bond length in this compound is reported to be 210 pm, which is significantly longer than a typical C-C bond (155 pm), reflecting the larger size of titanium wikipedia.orgwikiwand.comchemeurope.comsynthasite.com. The electron-deficient nature of tetrahedral titanium complexes and the polarization of Ti-C bonds towards carbon, making the carbon atom behave as a carbanion, are crucial aspects revealed through studies of such compounds chemeurope.comsynthasite.com.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₈Ti | chembk.comguidechem.comnih.gov |
| Molecular Weight | 412.4 g/mol | chembk.comguidechem.comnih.gov |
| Appearance | Colorless or pale yellow solid | chembk.com |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | chembk.com |
| Ti-C Bond Length | 210 pm | wikipedia.orgwikiwand.comchemeurope.comsynthasite.com |
| Thermal Stability | Relatively stable, but decomposes on heating | chembk.comscispace.com |
Table 2: Historical Milestones in Organotitanium Chemistry
| Year | Event | Key Compounds/Concepts | Source |
| 1861 | First attempt to synthesize organotitanium compounds (TiCl₄ + diethylzinc(II)) | Black, tarry material | wikipedia.orgthieme-connect.de |
| 1953 | First isolation of a stable σ-bonded organotitanium compound | Titanium phenyl-tri(isopropoxide) | chemeurope.comacs.org |
| 1954 | Discovery of Titanocene dichloride and Ziegler-Natta catalysts | Titanocene dichloride, Ziegler-Natta catalysts | wikipedia.orgchemeurope.comthieme-connect.de |
| 1959 | Introduction of first methyltitanium compounds | Methyltitanium compounds | chemeurope.com |
| 1963 | Nobel Prize in Chemistry awarded to Ziegler and Natta for polymerization catalysis | Ziegler-Natta catalysts | wikipedia.orgchemeurope.combaranlab.org |
| Late 1960s | Isolation of homoleptic σ-alkyl complexes of Ti(IV) with moderate thermal stability | Tetramethyltitanium(IV) | thieme-connect.de |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17520-19-3 |
|---|---|
Molecular Formula |
C28H28Ti |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methanidylbenzene;titanium(4+) |
InChI |
InChI=1S/4C7H7.Ti/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4 |
InChI Key |
SLDHDLZHDYQZEQ-UHFFFAOYSA-N |
SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+4] |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+4] |
Origin of Product |
United States |
Synthetic Methodologies for Tetrabenzyltitanium
Early Synthetic Routes: Reaction of Titanium(IV) Halides with Organometallic Reagents
Historically, tetrabenzyltitanium has been synthesized through the reaction of titanium(IV) halides, such as titanium tetrachloride (TiCl₄), with suitable organometallic reagents. chembk.com Titanium tetrachloride is a colorless to light yellow liquid at room temperature and is highly reactive, particularly with water, producing hydrochloric acid and titanium dioxide. service.gov.uk This approach generally involves the displacement of halide ligands by benzyl (B1604629) groups from the organometallic reagent.
Utilization of Grignard Reagents for Low-Temperature Synthesis
Grignard reagents, specifically benzylmagnesium chloride (C₆H₅CH₂MgCl), have been instrumental in the early synthetic routes for this compound. fishersci.fifishersci.nosigmaaldrich.com Benzylmagnesium chloride is a versatile Grignard reagent commonly used in organic synthesis, including addition reactions with carbonyl compounds, nitriles, epoxides, and alkyl halides. sigmaaldrich.com The reaction of titanium(IV) halides with Grignard reagents typically proceeds at low temperatures to control reactivity and prevent undesirable side reactions, such as decomposition or reduction of the titanium center. For instance, the reaction of TiCl₄ with benzylmagnesium chloride in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can yield this compound. fishersci.fifishersci.nosigmaaldrich.com Diethyl ether and tetrahydrofuran are common aprotic solvents used in these reactions. fishersci.co.uknih.gov
Optimized Synthetic Procedures: Role of Dibenzylmagnesium and Lewis Base Adducts
More optimized synthetic procedures for this compound often involve the use of dibenzylmagnesium ((C₆H₅CH₂)₂Mg) and the strategic incorporation of Lewis base adducts. Dibenzylmagnesium is an organomagnesium compound that serves as a powerful benzylating agent. nih.gov The reaction between a titanium(IV) precursor and dibenzylmagnesium can be carried out in the presence of Lewis bases, such as tetrahydrofuran (THF), which can form adducts with the reactants or intermediates. researchgate.netrsc.org These Lewis bases play a crucial role by coordinating to the metal centers, influencing their reactivity, solubility, and stability, thereby leading to improved yields and purities of this compound. uni-due.deprinceton.edupsu.edu For example, the reaction of dibenzylmagnesium in THF can lead to the formation of soluble adducts, which can then be used to synthesize organometallic compounds. rsc.org
Preparation of this compound for Surface Organometallic Chemistry (SOMC) Applications
The preparation of this compound for Surface Organometallic Chemistry (SOMC) applications requires specific protocols to ensure the formation of well-defined, isolated surface species. SOMC is a powerful approach that treats the surface of a catalyst support as a ligand, allowing for controlled reactivity with molecular precursors. acs.org The objective of SOMC is to rationally design new reactions, improve existing ones, and understand reaction mechanisms using the single-site concept. acs.org
For SOMC applications, this compound can be grafted onto dehydroxylated silica (B1680970) surfaces, often prepared by heating silica at high temperatures (e.g., 700 °C) under vacuum to remove surface hydroxyl groups. acs.orgresearchgate.net This rigorous protocol ensures that the organometallic complex interacts with a controlled surface environment. The grafting process leads to the formation of well-defined and isolated titanium species on the support. researchgate.nethal.science This precise preparation is crucial for studying structure-activity relationships and designing single-site heterogeneous catalysts. acs.orgacs.org The resulting materials have been explored for various catalytic applications, including the activation of C-H bonds. acs.org
Structural Characterization and Electronic Structure Elucidation
Geometric Parameters: Analysis of Ti-C Bond Lengths and Bond Angles
The geometric parameters of tetrabenzyltitanium, as determined by X-ray crystallography, provide insight into the nature of the titanium-carbon bond. The Ti-C bond lengths are a key indicator of the strength and type of interaction between the titanium center and the benzyl (B1604629) ligands. In this compound, the average Ti-C bond length is approximately 2.10 picometers. wikipedia.org The bond angles within the molecule, particularly the C-Ti-C angles, are also critical in defining the coordination sphere of the titanium atom.
| Parameter | Value |
|---|---|
| Average Ti-C Bond Length | ~2.10 pm |
| Average M–CH2–C Angle | 103° |
Coordination Geometry around the Titanium Center: Distortions from Ideal Tetrahedral Arrangements
While a simple tetra-coordinate complex might be expected to adopt a perfect tetrahedral geometry, this compound exhibits a distorted tetrahedral arrangement of its four benzyl ligands around the central titanium atom. researchgate.netwikipedia.org This distortion is a significant feature of its structure and is influenced by a combination of steric and electronic factors. The deviation from the ideal 109.5° bond angles of a perfect tetrahedron suggests that the interactions between the benzyl ligands and the titanium center are more complex than simple sigma bonding. researchgate.net
Benzyl Ligand Coordination Modes: Investigation of η¹ and η² Hapticities and Interactions
The coordination of the benzyl ligands to the titanium center is a key aspect of the molecule's structure and reactivity. The hapticity of a ligand describes the number of atoms in that ligand that are bonded to the metal center. wikipedia.orgcam.ac.uk In the case of this compound, there is evidence for both η¹ (eta-1) and η² (eta-2) coordination modes. An η¹ coordination involves a single covalent bond between the titanium and the methylene (B1212753) carbon of the benzyl group. However, the observed distortions in the molecular structure suggest the presence of additional interactions, indicative of η² hapticity, where the metal also interacts with the ipso-carbon of the phenyl ring. researchgate.net
The distortion from ideal tetrahedral geometry in this compound is partly attributed to agostic interactions and interactions with the phenyl π-system. An agostic interaction is an intramolecular interaction where a C-H bond on a ligand interacts with the coordinatively unsaturated metal center. wikipedia.orgnih.gov In this compound, this involves the methylene C-H bonds of the benzyl ligands. scispace.com Furthermore, the electron density of the phenyl ring's π-system can interact with the electron-deficient titanium center, contributing to the stability of the complex and influencing the coordination geometry. nih.gov
Comparative Structural Analysis with Analogous Homoleptic Group 4 Benzyl Complexes (e.g., Tetrabenzylzirconium (B1588597), Tetrabenzylhafnium (B8690564), Tetrabenzyltin)
A comparative analysis of this compound with its Group 4 analogues, tetrabenzylzirconium and tetrabenzylhafnium, as well as tetrabenzyltin, reveals interesting structural trends. Tetrabenzylzirconium and tetrabenzylhafnium also exhibit distorted tetrahedral geometries, with the degree of distortion and the nature of the metal-ligand interactions being influenced by the size of the central metal atom. researchgate.netresearchgate.netwikipedia.org In contrast, tetrabenzyltin adopts a more regular tetrahedral structure, which can be attributed to the different electronic properties and coordination preferences of tin compared to the Group 4 transition metals. researchgate.net
| Compound | Metal | Average M–CH₂–C Angle | Coordination Geometry |
|---|---|---|---|
| This compound | Ti | 103° researchgate.net | Distorted Tetrahedral researchgate.net |
| Tetrabenzylzirconium | Zr | ~90° researchgate.netiucr.org | Distorted Tetrahedral researchgate.netiucr.org |
| Tetrabenzylhafnium | Hf | ~90° researchgate.net | Distorted Tetrahedral researchgate.net |
| Tetrabenzyltin | Sn | - | Regular Tetrahedral researchgate.net |
Electronic Structure Considerations: Implications for Electron Deficiency and Deviation from the 18-Electron Rule
The electronic structure of this compound is a key factor in understanding its properties and reactivity. Titanium in the +4 oxidation state has a d⁰ electron configuration. wikipedia.org Each benzyl ligand, acting as a one-electron donor in a simple sigma-bonding model, contributes one electron to the metal's valence shell. Therefore, the total valence electron count for this compound is 4 (from Ti⁴⁺) + 4 * 1 (from four benzyl ligands) = 8 electrons. This is significantly fewer than the 18 electrons predicted by the 18-electron rule for stable organometallic compounds. wikipedia.orgfiveable.me This electron deficiency makes this compound a Lewis acid and a highly reactive species. The aforementioned agostic and π-system interactions can be seen as mechanisms to partially alleviate this electron deficiency. wikipedia.orgresearchgate.net
Reactivity and Fundamental Reaction Mechanisms
Reactivity with Electrophilic Reagents: Cleavage of Ti-C Bonds
The reaction of tetrabenzyltitanium with electrophilic reagents typically leads to the cleavage of one or more of the titanium-carbon bonds. This reactivity is a general feature of early transition metal alkyls, where the carbon atom carries a partial negative charge, rendering it susceptible to electrophilic attack.
Detailed experimental studies on the specific reactions of this compound with alcohols and hydrogen halides are not extensively documented in readily available literature. However, based on the known reactivity of other tetraalkyltitanium compounds, a general reaction pathway can be anticipated. The reaction with protic reagents like alcohols (ROH) and hydrogen halides (HX) is expected to proceed via protonolysis of the Ti-C bond.
In such a reaction, the proton from the alcohol or hydrogen halide would act as the electrophile, attacking the benzyl (B1604629) ligand's α-carbon. Concurrently, the alkoxide (RO⁻) or halide (X⁻) anion would coordinate to the titanium center. This process would lead to the elimination of toluene (B28343) (PhCH₃) and the formation of a titanium alkoxide or halide species. The reaction can be generalized as follows:
Ti(CH₂Ph)₄ + n ROH → Ti(CH₂Ph)₄₋ₙ(OR)ₙ + n PhCH₃ Ti(CH₂Ph)₄ + n HX → Ti(CH₂Ph)₄₋ₙXₙ + n PhCH₃
The stoichiometry (the value of 'n') of the reaction would depend on the reaction conditions, such as the nature of the solvent, the temperature, and the molar ratio of the reactants. Stepwise cleavage of the Ti-C bonds is expected.
Reactivity with Nucleophilic Reagents: Associative Attack at the Metal Center
The titanium(IV) center in this compound is electron-deficient and coordinatively unsaturated, making it susceptible to attack by nucleophilic reagents. The mechanism of such reactions often involves an associative pathway, where the nucleophile coordinates to the metal center, forming a higher-coordinate intermediate, which then undergoes further transformation.
Specific studies on the carbonylation of this compound are not widely reported. However, the insertion of carbon monoxide (CO) into Ti-C bonds is a known reaction for other organotitanium complexes, often requiring specific conditions. It is plausible that under suitable pressure and temperature, CO could insert into the Ti-benzyl bonds of this compound to form η²-acyl complexes.
The reaction with isocyanides (RNC) offers a more documented parallel. Studies on related dimetallic titanium alkyl complexes have shown that isocyanides can insert into titanium-carbon σ-bonds. acs.org This reaction typically proceeds through the coordination of the isocyanide carbon to the titanium center, followed by the migratory insertion of the alkyl group to the isocyanide carbon. This results in the formation of an η²-iminoacyl ligand. For this compound, a similar reaction could be envisioned:
Ti(CH₂Ph)₄ + RNC → Ti(CH₂Ph)₃(η²-C(N-R)CH₂Ph)
Further insertions could potentially occur depending on the stoichiometry and reaction conditions. The nature of the isocyanide's R group would also influence the reactivity and the stability of the resulting iminoacyl complex.
Reactivity with Organosulfur Compounds: Formation of Titanium(IV)-Thiolato and -Dithiolato Complexes
The reaction of this compound with organosulfur compounds, particularly thiols and dithiols, has been investigated, leading to the formation of titanium(IV)-thiolato and -dithiolato complexes. These reactions proceed via the cleavage of the Ti-C bonds and the formation of new titanium-sulfur (Ti-S) bonds, with the concomitant release of toluene.
Research on the reactivity of this compound with monothiols has indicated that these reactions lead to complex product mixtures. In a 1978 study, the reaction of this compound with various monothiols resulted in products that could not be definitively identified. This suggests that the reaction may not proceed cleanly to form simple titanium(IV)-thiolato complexes of the type Ti(SR)₄ or that the resulting products are unstable under the reaction conditions.
In contrast to the reactions with monothiols, the reaction of this compound with aliphatic dithiols has been shown to yield well-defined products. The same 1978 study reported that this compound reacts with aliphatic dithiols to form the fully substituted bis(dithiolato) complexes. In these reactions, two equivalents of the dithiol react with one equivalent of this compound, leading to the cleavage of all four Ti-C bonds and the formation of four molecules of toluene.
The general reaction can be represented as:
Ti(CH₂Ph)₄ + 2 HS-R-SH → Ti(S-R-S)₂ + 4 PhCH₃
This reaction provides a synthetic route to chelated titanium(IV)-dithiolato complexes. While the original study did not specify the exact aliphatic dithiols used, common examples would include ethane-1,2-dithiol and propane-1,3-dithiol. Information regarding the reaction of this compound with aromatic dithiols is not as clearly documented in the available literature.
The following table summarizes the observed reactivity of this compound with organosulfur compounds based on the available research findings.
| Reactant Type | Reactant Example(s) | Observed Product(s) | Reference |
| Monothiol | Not specified | Unidentified products | |
| Aliphatic Dithiol | Not specified (e.g., Ethane-1,2-dithiol, Propane-1,3-dithiol) | Fully substituted bis(dithiolato) complexes, Ti(S-R-S)₂ |
Thermal Stability and Decomposition Pathways
This compound exhibits moderate thermal stability. While stable at room temperature in the solid state when protected from light and air, it decomposes upon heating in solution. Studies conducted in various solvents like benzene, toluene, and heptane (B126788) show that decomposition typically begins around 100°C. The primary organic products resulting from this thermolysis are toluene and dibenzyl, with the relative amounts depending on the reaction conditions. The decomposition process involves a complex series of reactions initiated by the cleavage of the titanium-carbon bonds.
A significant portion of the toluene formed during the thermal decomposition of this compound arises from an intramolecular process. Isotopic labeling studies, using this compound with deuterated methylenic groups (Ti(CD₂C₆H₅)₄), have been instrumental in elucidating this pathway. When this deuterated compound is decomposed, the primary toluene product is C₆H₅CD₂H, indicating that one deuterium (B1214612) atom from a benzylic position of one ligand abstracts a hydrogen atom from the phenyl ring of an adjacent ligand.
This process is believed to proceed through the formation of a transient intermediate where the titanium atom interacts with the aromatic ring of a benzyl group. This interaction facilitates the abstraction of an ortho-hydrogen from the phenyl ring by the α-carbon of another benzyl ligand, leading to the elimination of toluene. This pathway results in the reduction of the titanium center from Ti(IV) to a lower oxidation state. The reaction can be represented as the abstraction of a hydrogen atom from one benzyl ligand by the benzylidene fragment of another.
The formation of dibenzyl (1,2-diphenylethane) during the thermolysis of this compound is a clear indicator of a radical-based mechanism. This pathway is initiated by the homolytic cleavage of the titanium-carbon bond, which generates benzyl radicals (•CH₂Ph) and a reduced titanium species.
Ti(CH₂Ph)₄ → Ti(CH₂Ph)₃ + •CH₂Ph
Once formed, these highly reactive benzyl radicals can dimerize in the solution, yielding dibenzyl:
2 •CH₂Ph → PhCH₂-CH₂Ph
This free-radical pathway competes with the intramolecular route that forms toluene. The ratio of toluene to dibenzyl can be influenced by the solvent. In solvents that can participate in hydrogen transfer reactions, the yield of toluene may increase at the expense of dibenzyl, as the benzyl radicals abstract hydrogen from the solvent molecules. Besides dibenzyl, minor organic byproducts are sometimes observed, which can result from more complex, secondary reactions of the initial decomposition products and radical intermediates.
The following table summarizes the major organic products from the thermal decomposition of this compound.
| Product Name | Chemical Formula | Formation Pathway |
| Toluene | C₇H₈ | Intramolecular H-abstraction |
| Dibenzyl | C₁₄H₁₄ | Dimerization of benzyl radicals |
Mechanistic Insights into Titanium-Carbon Bond Activation and Transformation Processes
The decomposition and reactivity of this compound provide fundamental insights into the activation of titanium-carbon σ-bonds. The energy of the Ti-C bond in this compound is relatively low, making it susceptible to cleavage under thermal or chemical stress.
The primary mode of Ti-C bond activation in the absence of other reagents is homolytic cleavage (homolysis), which generates radicals as discussed above. This homolytic pathway is a characteristic feature of many transition metal alkyls that lack β-hydrogens. The energy required for this bond scission dictates the onset of thermal decomposition.
Chemical reactions also provide insight into the Ti-C bond's reactivity. For instance, reactions with acids lead to the stepwise protolytic cleavage of the Ti-C bonds, liberating toluene and forming titanium salts. Studies have shown that the first two benzyl groups are cleaved much more rapidly than the remaining two, suggesting a change in the reactivity of the Ti-C bond as the coordination sphere of the titanium atom is altered.
The intramolecular pathway leading to toluene formation represents a distinct, non-radical mechanism of Ti-C bond transformation. This process can be viewed as an intramolecular C-H activation, where the organometallic complex facilitates the cleavage of a strong C-H bond on the phenyl ring and the formation of a new C-H bond on the adjacent benzylic carbon. This highlights the ability of the titanium center to mediate complex bond-breaking and bond-forming events within its own ligand sphere, a process central to many catalytic applications of organometallic compounds.
The following table outlines the key mechanisms involved in the activation and transformation of the Ti-C bond in this compound.
| Activation/Transformation Process | Description | Resulting Products |
| Thermal Homolysis | Symmetrical cleavage of the Ti-C bond upon heating. | Benzyl radicals, reduced Ti species |
| Intramolecular H-Abstraction | Abstraction of a phenyl H by an adjacent benzylic C. | Toluene, reduced Ti species |
| Protolytic Cleavage | Reaction with acids (e.g., HCl) causing bond cleavage. | Toluene, titanium halides |
Catalytic Applications
Olefin Polymerization Catalysis
Tetrabenzyltitanium is a notable precursor in catalyst systems for polymerizing olefins. While often requiring an activator to exhibit high efficiency, its structural and electronic properties play a significant role in the outcome of the polymerization reaction.
This compound finds application as a component in Ziegler-Natta type catalyst systems, which are fundamental to the industrial production of polyolefins. byjus.comcatalysis.blogwikipedia.org These catalysts are typically composed of a transition metal compound (from Groups IV-VIII) and an organometallic cocatalyst (from Groups I-III). byjus.com In this context, this compound acts as the transition metal precursor.
When combined with a cocatalyst, such as an alkylaluminum compound like methylaluminoxane (B55162) (MAO), it can form active species for polymerization. researchgate.netnstl.gov.cn The role of the cocatalyst is to alkylate the titanium center and generate a cationic active site, which is the cornerstone of the polymerization mechanism in these systems. wikipedia.org The polymerization then proceeds via the repeated insertion of monomer molecules into the titanium-carbon bond. wikipedia.org While classic Ziegler-Natta catalysts developed by Karl Ziegler and Giulio Natta were heterogeneous, systems involving this compound can be homogeneous, particularly when used with soluble cocatalysts like MAO. wikipedia.org
The catalyst system comprising this compound and methylaluminoxane (Bz4Ti/MAO) is capable of catalyzing the syndiospecific polymerization of styrene (B11656). researchgate.net This process yields syndiotactic polystyrene (sPS), a polymer with phenyl groups arranged on alternating sides of the polymer chain. researchgate.netnih.gov The resulting product is a mixture of the desired syndiotactic polystyrene and atactic polystyrene (aPS), which can be separated by extraction with boiling 2-butanone. researchgate.net However, research indicates that the Bz4Ti/MAO system is considered to have poor productivity and stereoselectivity in this specific application. researchgate.net
The catalytic activity and stereoselectivity of the this compound/MAO system are influenced by reaction conditions, including the solvent. In studies using a 1:1 toluene (B28343)/chlorobenzene solvent mixture, it was observed that only 1.3% of the initial this compound initiates the desired syndiospecific polymerization, while a larger portion, 26%, leads to nonspecific (atactic) polymerization. researchgate.net
Over a broad range of catalyst concentrations, compositions, and polymerization temperatures, the system demonstrates a general catalytic activity of 150 ± 80 kg of polystyrene per mole of titanium per mole of styrene per hour. researchgate.net The yield of the syndiotactic polystyrene (sPS) fraction under these conditions is approximately 89 ± 5%. researchgate.net
Table 1: Catalytic Performance of Bz4Ti/MAO in Styrene Polymerization
| Parameter | Value |
|---|---|
| Catalytic Activity | 150 ± 80 kg PS (mol Ti mol S h)⁻¹ |
| Syndiotactic Polystyrene (sPS) Yield | 89 ± 5% |
| Fraction of Bz4Ti for Syndiospecific Polymerization (in Toluene/Chlorobenzene) | 1.3% |
To understand the kinetics of the polymerization process, the concentration of active species in the this compound/MAO system has been determined using radiolabeling techniques. researchgate.net This method allows for the quantification of the titanium centers that are actively participating in the polymer chain growth.
The kinetic data reveals a significant disparity between the formation of syndiotactic and atactic chains. As noted previously, in a toluene/chlorobenzene solvent, a small fraction (1.3%) of the titanium centers generates the stereoregular syndiotactic polymer, whereas a much larger fraction (26%) produces the atactic form. researchgate.net This suggests that either the majority of the titanium precursor does not form active sites or that the majority of the formed active sites are not stereospecific.
When grafted onto a silica (B1680970) support, this compound has been found to be inactive for ethylene (B1197577) polymerization in the absence of an activator. researchgate.netnih.gov This contrasts with other titanium complexes, which, when activated, can show high catalytic activities for ethylene polymerization at elevated temperatures. rsc.orgvot.pl The inactivity of the supported this compound highlights the critical role of activators or cocatalysts in generating the necessary active sites for initiating polymer chain growth.
A direct comparison between silica-grafted this compound and its zirconium analogue, tetrabenzylzirconium (B1588597), reveals significant differences in their catalytic activity for ethylene polymerization. researchgate.netnih.gov In studies where both homoleptic benzyl (B1604629) derivatives were grafted onto silica, the tetrabenzylzirconium species were found to be active for ethylene polymerization even without an activator. researchgate.netnih.gov
Conversely, under the same reaction conditions, the this compound counterparts were not active. researchgate.netnih.gov This marked difference in reactivity is attributed to the intrinsic properties of the metal center, demonstrating that zirconium is more readily able to initiate polymerization in this specific supported state compared to titanium.
Table 2: Comparison of Ethylene Polymerization Activity
| Compound | Support | Activator | Polymerization Activity |
|---|---|---|---|
| This compound | Silica | None | Inactive researchgate.netnih.gov |
Acetylene Polymerization
This compound has been explored as a catalyst for the polymerization of acetylene. journaldephysique.org Research has examined its catalytic activity in this process, contributing to the understanding of producing polyacetylene films. journaldephysique.orgrutgers.edu
Influence of Cocatalysts (e.g., Methylaluminoxane, MAO) on Catalytic Performance
The catalytic activity of tetrabenzyletitanium and other metallocene complexes is often enhanced by the use of a cocatalyst, with Methylaluminoxane (MAO) being a prominent example. tcichemicals.comtosoh-finechem.co.jp MAO is an activator for transition metal complexes in olefin polymerization. tosoh-finechem.co.jpnih.gov It is typically produced from the partial hydrolysis of trimethylaluminum. tosoh-finechem.co.jp The interaction between the metallocene precursor and MAO generates a cationic metallocene species, which is the active site for polymerization. nih.gov A large excess of MAO is often required to achieve high catalytic activity. nih.govuef.fi The structure of MAO itself is complex and has been the subject of theoretical studies to understand its activating mechanism. uef.finih.gov
Applications in Surface Organometallic Chemistry (SOMC)
The principles of Surface Organometallic Chemistry (SOMC) are central to creating well-defined, single-site heterogeneous catalysts by grafting organometallic complexes onto oxide supports. acs.org This methodology allows for the rational design of catalysts with specific structure-activity relationships. acs.org
Grafting Methodologies onto Oxide Supports: Silica (Aerosil, MCM-41) Dehydroxylated Surfaces
This compound can be grafted onto the dehydroxylated surfaces of silica supports like Aerosil and MCM-41. researchgate.netnih.gov The process involves the reaction of the titanium complex with the surface silanol (B1196071) (Si-OH) groups of the silica. acs.orgresearchgate.net The degree of dehydroxylation of the silica, achieved by thermal treatment at specific temperatures (e.g., 200 °C or 700 °C), influences the number of available silanol groups and thus the nature of the resulting grafted species. acs.orgresearchgate.netnih.gov Grafting can be achieved by reacting the support with a solution of the complex. acs.org
The reaction of this compound with silica dehydroxylated at 700 °C results in a monografted species, while using silica dehydroxylated at 200 °C leads to a bigrafted species. nih.gov These differences in grafting are attributed to the varying concentrations of surface silanol groups. nih.gov
Formation and Characterization of Well-Defined Single-Site Catalysts
The grafting of this compound onto a support like silica results in the formation of well-defined, single-site catalysts. researchgate.netnih.gov Depending on the dehydroxylation temperature of the silica, either monopodal or bipodal titanium species can be formed. researchgate.netnih.gov For instance, on Aerosil silica dehydroxylated at 500 °C, a monopodal titanium trisalkyl complex is the primary product. acs.orgresearchgate.net In contrast, on MCM-41 dehydroxylated at the same temperature, a bipodal titanium bisalkyl complex is the major species. acs.orgresearchgate.net
The characterization of these single-site catalysts is crucial for understanding their structure and, consequently, their catalytic behavior. acs.org
A combination of spectroscopic techniques is employed to elucidate the structure of the supported this compound species. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor the consumption of surface hydroxyl groups during the grafting process. acs.org
Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR): MAS NMR, including 1H and 13C MAS NMR, provides detailed information about the structure of the grafted species. researchgate.netnih.govresearchgate.net
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS analysis helps to determine the local coordination environment of the titanium atoms. researchgate.netnih.govnih.gov
X-ray Photoelectron Spectroscopy (XPS): XPS is used for chemical analysis of the surface species. researchgate.netrsc.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. researchgate.netlehigh.edu
These techniques, combined with elemental analysis, confirm the formation of either mono- or bi-grafted species depending on the support's pretreatment. researchgate.netnih.gov
Reactivity of Supported this compound Species with Protic Reagents (e.g., Water, Alcohols) and Oxygen
The reactivity of supported this compound species has been investigated with various protic reagents and oxygen.
The reaction of supported titanium alkyl complexes with water and alcohols (such as methanol, ethanol (B145695), and tert-butanol) leads to the formation of new surface species. acs.orgresearchgate.net For example, the reaction of a monopodal titanium trisalkyl complex on silica with alcohols results in monosiloxytrisalkoxy titanium complexes. acs.orgresearchgate.net The specific products formed depend on the alcohol used and the initial structure of the supported titanium complex. acs.orgresearchgate.net The interaction of organometallic complexes with water can lead to oxidative addition. nih.gov
The supported titanium alkyl species also react with oxygen . acs.orgresearchgate.net This reaction can lead to the formation of titanium-oxo species. acs.orgresearchgate.net For instance, the supported titanium alkyl complex can react with oxygen, likely through an unstable intermediate, to form a supported titanium alkoxide. acs.orgresearchgate.net The oxidation of supported metal species can sometimes lead to volatile species, causing changes in the catalyst's dispersion. rsc.org The over-oxidation of alcohols on some catalysts can lead to the formation of carboxylates that may poison the catalyst. rsc.org
Comparative Studies of Benzyltitanium and Neopentyltitanium Surface Analogues
When supported on silica, organometallic complexes like this compound can be used to create single-site catalysts, a concept central to Surface Organometallic Chemistry (SOMC). acs.orgresearchgate.net Comparative studies between silica-grafted benzyltitanium and its neopentyltitanium analogue, tetrakis(neopentyl)titanium (B14667987) (TiNp₄), reveal significant differences in their surface chemistry and subsequent catalytic behavior. researchgate.netresearchgate.net
The grafting process of these precursors onto silica surfaces dehydroxylated at different temperatures (e.g., 200 and 700 °C) results in distinct surface species. researchgate.net Homoleptic benzyl derivatives of titanium tend to form mono- or bi-grafted species depending on the surface silanol concentration. researchgate.net These outcomes differ markedly from their neopentyl counterparts, a distinction that has been rationalized using Density Functional Theory (DFT). researchgate.net The structural differences in the molecular precursors lead to varied grafting selectivity. researchgate.net For example, while benzylzirconium derivatives grafted on silica show activity for ethylene polymerization without an activator, the corresponding benzyltitanium and neopentylzirconium analogues are inactive under similar conditions. researchgate.net
The table below summarizes key comparative findings between benzyltitanium and neopentyltitanium surface species.
| Feature | Benzyltitanium Surface Species | Neopentyltitanium Surface Species | Reference |
| Grafting Selectivity | Forms mono- and bi-grafted species depending on silica dehydroxylation temperature. | Shows different grafting outcomes compared to benzyl analogues under the same conditions. | researchgate.net |
| Ethylene Polymerization | Silica-grafted benzyltitanium is inactive without an activator. | Not specified as active under the same conditions. | researchgate.net |
| Precursor Structure | The benzyl ligand's structure influences the grafting process and resulting surface species. | The neopentyl ligand's bulk and structure lead to different surface chemistry. | researchgate.netresearchgate.net |
Other Catalytic Transformations
Hydroaminoalkylation Reactions
This compound is a preferred catalyst for practical synthetic hydroaminoalkylation procedures. researchgate.net It effectively catalyzes both intramolecular and intermolecular reactions. In the presence of 5 mol % of [TiBn₄], geminally disubstituted and unsubstituted primary 1-amino-6-heptenes undergo selective cyclization to form 1-amino-2-methylcyclohexanes. researchgate.net
For intermolecular reactions, [TiBn₄] is particularly effective, often in combination with an activator such as trityl tetrakis(pentafluorophenyl)borate (B1229283) (Ph₃C[B(C₆F₅)₄]), to generate a cationic titanium catalyst. nih.govd-nb.info This system facilitates the hydroaminoalkylation of various alkenes with tertiary amines at temperatures close to room temperature and with excellent regioselectivity, exclusively yielding the branched products. nih.govd-nb.info A notable discovery is that for certain amines like N-methylazepane and N-methylpyrrolidine, the C-H bond activation and subsequent alkylation can occur at the N-methylene group in the α-position to the nitrogen atom, not just at the N-methyl groups. nih.gov This demonstrates the catalyst's versatility and its ability to functionalize different types of C-H bonds. nih.govresearchgate.net
The table below presents findings from titanium-catalyzed intermolecular hydroaminoalkylation of alkenes with tertiary amines.
| Amine | Alkene | Product Yield | Selectivity | Reference |
| N-methylpiperidine | 4-Phenylbutene | 75% | Branched product exclusively | d-nb.info |
| N,N-dimethyl-cyclohexylamine | 4-Phenylbutene | 82% | Branched product exclusively | d-nb.info |
| N-methylpyrrolidine | 1-Octene (B94956) | 71% | α-CH₂ alkylation preferred | nih.govd-nb.info |
| N-methylazepane | 1-Octene | 65% | α-CH₂ alkylation preferred | nih.govd-nb.info |
Conditions: amine (1.00 mmol), alkene (1.50 mmol), TiBn₄ (10 mol%), Ph₃C[B(C₆F₅)₄] (8 mol%), toluene, 18-96 h. d-nb.info
Potential in Bifunctional Catalytic Systems
The application of this compound extends to its potential use in creating bifunctional catalysts, particularly when supported on solid oxides. researchgate.net Bifunctional catalysts possess two distinct types of active sites that work cooperatively to facilitate a cascade of reactions. For instance, well-defined bifunctional supported catalysts have been prepared combining metal hydride moieties with Brønsted acid sites. researchgate.net While direct examples detailing this compound in such systems are specific, the principles of SOMC allow for the rational design of these materials. researchgate.nethal.science By grafting [TiBn₄] or its derivatives onto supports like silica-alumina, which possesses Brønsted acidity, it is conceivable to create catalysts that can perform sequential reactions, such as dimerization followed by metathesis. researchgate.net The supported titanium species, derived from the tetrabenzyl precursor, could act as one catalytic center, while the acidic sites on the support material act as the second. researchgate.net
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Structural Validation and Prediction
Density Functional Theory (DFT) is a quantum mechanical computational approach widely utilized to model chemical systems and predict various properties, including molecular structures, thermodynamic stabilities, and spectroscopic parameters mdpi.comnumberanalytics.com. In materials science, DFT simulations are instrumental in the rapid screening and design of novel materials with desired characteristics, enabling the prediction of electronic structure and thermodynamic stability numberanalytics.com. Furthermore, periodic DFT calculations are applied in crystal structure prediction and validation, offering a robust method for confirming experimentally derived structures or anticipating new stable arrangements nih.govmatlantis.comsciencesconf.org. For Tetrabenzyltitanium, DFT calculations are crucial for both validating its experimentally determined structure and predicting potential stable conformations, especially considering the inherent flexibility of its benzyl (B1604629) ligands.
Modeling of Metal-Ligand Bonding and Electronic Interactions
DFT and time-dependent DFT (TD-DFT) are frequently employed to investigate the electronic transitions and bonding characteristics within transition metal complexes nih.gov. Techniques such as Natural Bond Orbital (NBO) analysis provide detailed insights into bonding interactions and stabilizing forces within these systems nih.gov. In the context of titanium benzyl complexes, DFT can elucidate the nature of the Ti-C bond, determining its degree of covalent and ionic character. For instance, in studies of cerium benzyl complexes, DFT revealed that the Ce-C bonds exhibit sigma bonding orbital characteristics, with the benzyl and neopentyl ligands being weakly bonded to the cerium center, indicated by bond orders significantly less than one nih.gov. These studies also showed some interaction extending beyond the primary benzylic carbon nih.gov. Additionally, molecular electrostatic potential (MEP) maps can be generated to identify electrophilic and nucleophilic regions on the molecular surface, and the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to infer reactivity patterns nih.gov.
Prediction of Benzyl Ligand Coordination Modes and Distortions
Benzyl ligands are known for their versatile coordination behavior with transition metals, capable of adopting various hapticities ranging from η1 to η7, depending on the specific metal center researchgate.net. DFT calculations are invaluable for predicting these diverse coordination modes and any associated structural distortions. For example, in studies of tetrabenzylzirconium (B1588597), a related homoleptic benzyl derivative, the M-CH2-Ph angle served as a critical indicator of the coordination mode researchgate.net. These studies revealed asymmetric binding and inequivalent benzyl ligands, leading to distinct M-CH2-Cipso angles and M-Cipso distances researchgate.net. In the case of a tetravalent cerium benzyl complex, η2-coordination was observed, characterized by specific Ce-C distances to both the methylene (B1212753) carbon (C1) and the ipso-carbon (C2), along with a Ce-C1-C2 angle consistent with an η2 assignment nih.gov. DFT calculations play a vital role in rationalizing these observed structural features and understanding the intrinsic flexibility of the benzyl ligand when coordinated to a metal center researchgate.net.
Computational Studies of Grafting Processes on Oxide Surfaces
Computational studies, particularly those employing DFT, are crucial for understanding the grafting processes of organometallic compounds onto oxide surfaces. Surface Organometallic Chemistry (SOMC) conceptualizes the oxide surface as a ligand, enabling the synthesis of well-defined, single-site heterogeneous catalysts acs.org. DFT is a powerful tool for investigating the elementary steps and thermodynamics of these grafting reactions acs.org.
Research has shown that homoleptic benzyl derivatives of titanium and zirconium can be grafted onto silica (B1680970) surfaces, which are typically dehydroxylated at various temperatures (e.g., 200 °C or 700 °C) researchgate.net. This process leads to the formation of distinct surface species, including bi-grafted and mono-grafted single-site complexes researchgate.net. DFT calculations have been instrumental in rationalizing the observed differences in grafting selectivity, which depend on the specific structure of the molecular precursors and the surface properties researchgate.net. These computational investigations often employ both molecular and periodic models of the silica substrate to accurately simulate the surface environment and the thermodynamics of the grafting reaction acs.org. Such studies have revealed the formation of thermodynamically stable structures and various grafting types, including monografted, bigrafted, or even bigrafted species resulting from the breaking of a Si-O-Si bridge on the surface acs.org.
Elucidation of Reaction Mechanisms and Energy Landscapes
Computational chemistry methods, with DFT being a prominent example, are routinely employed to construct and analyze potential energy surfaces (PES) numberanalytics.combyu.edu. A PES is a multidimensional representation that describes the potential energy of a chemical system as a function of its nuclear coordinates numberanalytics.com. By mapping the PES, researchers can identify critical points such as minima, which correspond to stable reactants and products, and saddle points, which represent transition states numberanalytics.com. This topographical analysis is fundamental to understanding the dynamics of chemical reactions.
For organometallic reactions, DFT calculations are essential for modeling intermediates and transition-state structures on the potential energy surface byu.edu. This detailed mapping allows for the elucidation of complex reaction mechanisms, providing insights into how bonds are formed and broken during a chemical transformation byu.edunih.gov. The ability to computationally explore these energy landscapes is vital for predicting reaction pathways and understanding the factors that govern reactivity and selectivity.
Analysis of Transition States and Activation Barriers (e.g., σ-Bond Metathesis)
Sigma-bond metathesis is a significant reaction mechanism observed in metal compounds, particularly those with a d0 electron count like titanium, enabling the activation of typically inert C-H bonds libretexts.org. This process involves the exchange of a metal-ligand sigma bond with another sigma bond, crucially without a change in the metal's oxidation state libretexts.org.
DFT calculations are indispensable for identifying the transition states and quantifying the activation barriers associated with these reactions whiterose.ac.uk. The mechanism of sigma-bond metathesis is often characterized by a "kite-shaped" transition state, which is indicative of a highly ordered arrangement of atoms and is supported by a highly negative entropy of activation libretexts.org. Furthermore, the concept of sigma-complex assisted metathesis (σ-CAM) is relevant, where transient sigma-complexes can act as intermediates that precede and follow a single transition state, facilitating the interchange of bonding partners whiterose.ac.uknih.govnsf.gov. DFT studies contribute to a deeper understanding of the continuum of transition states in these reactions, ranging from those with minimal metal-hydrogen interaction to those exhibiting significant metal-hydrogen bonding nsf.gov.
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Approaches for Enhanced Control and Efficiency
The synthesis of tetrabenzyltitanium and related organotitanium complexes often involves the reaction of titanium halides with organometallic reagents. Early attempts to synthesize organotitanium complexes, such as the reaction of titanium(IV) chloride with diethylzinc(II) in 1861, often resulted in unstable or ill-defined products. The isolation of stable σ-bonded organotitanium compounds was reported in 1952, following the discovery of ferrocene (B1249389) thieme-connect.de.
Future research aims to develop novel synthetic methodologies that offer enhanced control over the molecular structure and purity of this compound, as well as improved efficiency in its production. This includes exploring alternative precursors, milder reaction conditions, and more selective synthetic pathways. For instance, the stability of titanium-carbon bonds is influenced by the availability of low-energy decomposition pathways like β-hydrogen abstraction and bimolecular elimination reactions thieme-connect.de. Stabilizing ligands, such as cyclopentadienyl, can occupy coordination sites to prevent β-agostic interactions and enhance thermal stability by strengthening the Ti-C σ-bond thieme-connect.de. Novel synthetic approaches could leverage these insights to design more robust and easily accessible this compound derivatives.
In-depth Mechanistic Elucidation of Catalytic Cycles
A profound understanding of the elementary steps within catalytic cycles is crucial for optimizing existing processes and developing new catalytic reactions fu-berlin.de. While this compound is known for its role in olefin polymerization, the precise mechanistic details, especially regarding initiation, propagation, and termination steps, are still subjects of ongoing investigation.
Research efforts are directed towards employing advanced spectroscopic techniques (e.g., in-situ NMR, EPR, XAS) and computational methods (e.g., DFT) to identify transient intermediates, determine rate-limiting steps, and quantify activation barriers. For example, mechanistic studies in titanium radical chemistry aim to guide catalyst design and reaction discovery, with insights leading to the development of new catalyst platforms for enantioselective transformations nih.gov. Elucidating catalytic intermediates and understanding reaction mechanisms are critical for expanding the scope of titanium catalysis beyond traditional reactions nih.gov. The complexity of catalytic systems, often involving multiple competing pathways, necessitates in-depth investigations to assess the relative contributions of different cycles to product distribution oaepublish.com.
Rational Design of Supported Catalysts via Surface Organometallic Chemistry
Surface organometallic chemistry (SOMC) is a powerful strategy for generating well-defined supported precatalyst structures, bridging the gap between homogeneous and heterogeneous catalysis osti.govacs.orgethz.chresearchgate.net. This approach treats the surface of a catalyst support as a ligand, allowing for controlled reactivity with molecular precursors like this compound acs.orgethz.ch. The main advantage of SOMC lies in its ability to create surface sites with a known coordination sphere, thereby facilitating structure-activity relationship studies and the rational design of heterogeneous catalysts acs.orgethz.ch.
Future research will focus on the rational design of supported this compound catalysts by carefully selecting and modifying support materials (e.g., silica (B1680970), alumina (B75360), silicon nitride) and controlling the grafting process. For instance, studies have shown that the choice of support material significantly influences the catalytic performance of supported titanium complexes. The reactivity of tetrakis-neopentyl titanium (TiNp4) with partially dehydroxylated solid oxides like silica, silica-alumina, and alumina has been explored, leading to the formation of supported organometallic species researchgate.net. These supported species, upon reaction with dihydrogen, form supported hydrides that exhibit catalytic activity in reactions such as 1-octene (B94956) epoxidation, depolymerization of Fischer-Tropsch waxes, and ethylene (B1197577) polymerization researchgate.net. The ability to tune the support's oxygen donation ability can alter both the rate and selectivity of reactions researchgate.net.
Table 1: Influence of Support Material on Titanium Catalyst Performance (Example with TiNp4) researchgate.net
| Support Material | Dehydroxylation Temperature (°C) | Characterization Techniques | Catalytic Applications Tested | Key Observations |
| Silica (SiO2) | 500 | FTIR, Solid-state NMR, EPR, Mass-balance | 1-octene epoxidation, Fischer-Tropsch wax depolymerization, ethylene polymerization | Resolved proton signals in 1H NMR for methyl and methylene (B1212753) groups researchgate.net. |
| Silica-Alumina (SiO2-Al2O3) | 500 | FTIR, Solid-state NMR, EPR, Mass-balance | 1-octene epoxidation, Fischer-Tropsch wax depolymerization, ethylene polymerization | Proton signals resolved in 1H NMR researchgate.net. |
| Alumina (Al2O3) | 500 | FTIR, Solid-state NMR, EPR, Mass-balance | 1-octene epoxidation, Fischer-Tropsch wax depolymerization, ethylene polymerization | Broad resonance in 1H NMR due to structural diversity researchgate.net. |
Exploration of New Catalytic Applications Beyond Polymerization
While this compound is primarily recognized for its role in olefin polymerization, there is significant potential for its application in other catalytic transformations. Research is expanding to explore its utility in areas such as C-H bond activation, organic synthesis, and the conversion of biomass-derived feedstocks.
Titanium-mediated redox organic transformations, often involving Ti(III)/Ti(IV) or Ti(II)/Ti(IV) redox cycles, are gaining attention for promoting efficient organic radical generation nih.gov. This opens avenues for this compound in radical catalysis, enabling the functionalization of various functional groups beyond epoxides and carbonyls, and potentially activating inert chemical bonds nih.gov. Furthermore, the integration of titanium catalysis with other redox modalities like photocatalysis and electrocatalysis could lead to unprecedented couplings and new synthetic tools nih.govbeilstein-journals.org. The development of new catalysts for novel applications, including the conversion of CO2 into polymers or fuels, and the conversion of glycerol (B35011) to hydrogen, highlights the broader scope of future catalytic research iuk-business-connect.org.uk.
Addressing Challenges in Active Site Heterogeneity and Structure-Activity Relationships
A significant challenge in heterogeneous catalysis, including systems involving supported this compound, is the presence of active site heterogeneity. Commercial heterogeneous catalysts often suffer from ill-defined active sites due to the complexity of the surface and lack of controlled preparation at the molecular level researchgate.net. Understanding how the structural properties of a catalyst influence its catalytic activity, known as the structure-activity relationship (SAR), is crucial for catalyst design and optimization catalysis.blog.
Future research aims to overcome this challenge by developing methodologies to prepare catalysts with well-defined, single-site active centers, thereby enabling a clearer understanding of structure-activity relationships acs.orgethz.chresearchgate.net. This involves advanced characterization techniques to probe the local environment of titanium active sites and correlate these structural features with catalytic performance. The complexity of surface chemistry on various supports, such as silica, alumina, and silica-alumina, can lead to structural diversity in grafted species, impacting catalytic outcomes researchgate.net. By gaining a deeper understanding of active site geometry, electronic properties, and interactions with support materials, researchers can rationally design more efficient and selective this compound catalysts catalysis.blog. Advances in machine learning and artificial intelligence are also expected to accelerate the discovery and optimization of new catalysts by unraveling intricate SAR details catalysis.blog.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Tetrabenzyltitanium, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound is typically synthesized via reactions of titanium halides with benzyl Grignard reagents. Key steps include strict temperature control (e.g., -40°C for stability) and inert atmosphere conditions. To ensure reproducibility, document solvent purity, stoichiometric ratios, and reaction times meticulously. Characterization via and IR spectroscopy is critical to confirm product identity, as decomposition risks require immediate analysis post-synthesis . Experimental protocols should align with guidelines for reproducibility, including detailed supplemental data on reaction conditions and raw spectral outputs .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- : Identify benzyl ligand environments and detect decomposition byproducts (e.g., toluene from ligand dissociation).
- Elemental Analysis : Verify stoichiometry.
- X-ray Crystallography : Resolve molecular structure (if crystals are obtainable).
For new derivatives, provide full spectral datasets and purity metrics (e.g., HPLC) in supplementary materials .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s reactivity in organometallic transformations?
- Methodological Answer : Investigate ligand-exchange kinetics using time-resolved spectroscopy (e.g., UV-Vis or ) under controlled conditions. Compare reactivity with analogous zirconium complexes to isolate steric/electronic effects. Computational modeling (DFT) can elucidate transition states and thermodynamic barriers. Reference primary literature on bimetallic intermediates, such as reactions with hydridocobalt tetracarbonyl, to contextualize findings .
Q. How can conflicting data on this compound’s stability be resolved in cross-study comparisons?
- Methodological Answer : Conduct systematic variable testing:
- Environmental Factors : Vary temperature, solvent polarity, and air exposure.
- Analytical Consistency : Standardize spectroscopic baselines (e.g., lock solvents in NMR).
- Literature Benchmarking : Align results with prior studies using controlled replicates. Address discrepancies by publishing raw datasets and error margins, adhering to reproducibility guidelines .
Q. What strategies are effective for stabilizing this compound in catalytic applications?
- Methodological Answer : Explore ligand modification (e.g., electron-withdrawing substituents on benzyl groups) to enhance thermal stability. Encapsulation in porous matrices or ionic liquids may reduce decomposition. Monitor stability via in situ FTIR or mass spectrometry during catalysis. Document failure cases (e.g., ligand dissociation pathways) to refine hypotheses .
Data Analysis and Interpretation
Q. How should researchers design experiments to distinguish between competing reaction pathways involving this compound?
- Methodological Answer : Use isotopic labeling (e.g., deuterated benzyl ligands) to track ligand transfer. Kinetic isotope effects (KIE) and crossover experiments can isolate intermolecular vs. intramolecular pathways. Pair experimental data with computational simulations (e.g., MD or DFT) to validate mechanisms .
Q. What statistical approaches are recommended for analyzing low-yield reactions of this compound?
- Methodological Answer : Apply Bayesian regression to account for small sample sizes and high uncertainty. Use control experiments to isolate variables (e.g., trace moisture effects). Report confidence intervals and outliers transparently. For reproducibility, archive all raw data and analysis scripts .
Table: Key Characterization Techniques for this compound
| Technique | Application | Critical Parameters | References |
|---|---|---|---|
| Ligand environment analysis | Low temperature (-40°C), inert gas | ||
| IR Spectroscopy | Detection of carbonyl intermediates | Dry solvent, baseline correction | |
| Elemental Analysis | Stoichiometric validation | High-precision calibration | |
| X-ray Crystallography | Structural elucidation | Rapid crystal stabilization |
Guidelines for Addressing Unresolved Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
